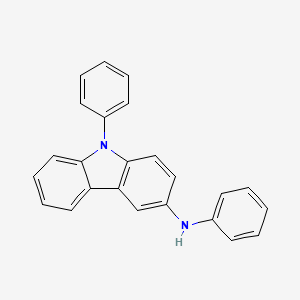N,9-diphenyl-9H-carbazol-3-amine
CAS No.: 894791-43-6
Cat. No.: VC4135390
Molecular Formula: C24H18N2
Molecular Weight: 334.4
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 894791-43-6 |
|---|---|
| Molecular Formula | C24H18N2 |
| Molecular Weight | 334.4 |
| IUPAC Name | N,9-diphenylcarbazol-3-amine |
| Standard InChI | InChI=1S/C24H18N2/c1-3-9-18(10-4-1)25-19-15-16-24-22(17-19)21-13-7-8-14-23(21)26(24)20-11-5-2-6-12-20/h1-17,25H |
| Standard InChI Key | DZRDATNLTUIPAY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5 |
| Canonical SMILES | C1=CC=C(C=C1)NC2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N,9-Diphenyl-9H-carbazol-3-amine features a carbazole backbone—a tricyclic structure comprising two benzene rings fused to a pyrrole ring. The substitution pattern includes phenyl groups at the N-9 and C-3 positions, which significantly influence its electronic and steric properties. The IUPAC name, N,9-diphenylcarbazol-3-amine, reflects this arrangement .
Key Structural Data:
The high LogP value indicates strong lipophilicity, suggesting potential membrane permeability in biological systems . The planar carbazole core facilitates π-π stacking interactions, critical for charge transport in electronic devices.
Synthesis and Industrial Production
Palladium-Catalyzed Amination
The synthesis of N,9-diphenyl-9H-carbazol-3-amine predominantly employs palladium-catalyzed cross-coupling reactions, which enable precise control over regioselectivity and functional group compatibility.
Standard Reaction Conditions:
| Component | Specification | Role in Synthesis |
|---|---|---|
| Catalyst | Palladium acetate (Pd(OAc)₂) | Facilitates C–N bond formation |
| Ligand | Triphenylphosphine (PPh₃) | Stabilizes palladium intermediates |
| Solvent | Toluene or dimethylformamide | Provides reaction medium |
| Base | Potassium carbonate (K₂CO₃) | Neutralizes byproducts |
| Temperature | 100–120 °C | Optimizes reaction kinetics |
This method typically achieves yields exceeding 70%, with purity levels suitable for industrial-scale production. Continuous flow reactors are increasingly adopted to enhance reproducibility and scalability.
Alternative Synthetic Routes
Physicochemical Properties and Reactivity
Electronic Characteristics
The electron-rich carbazole core, combined with phenyl substituents, confers exceptional hole-transport capabilities. Density functional theory (DFT) calculations reveal a highest occupied molecular orbital (HOMO) energy of -5.2 eV, aligning well with electrodes in organic light-emitting diodes (OLEDs).
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 280 °C, making the compound suitable for high-temperature applications in electronics. Differential scanning calorimetry (DSC) confirms a crystalline phase transition at 145 °C, preceding the melting point .
Reactivity Profile
-
Electrophilic Substitution: The C-6 position undergoes bromination and chlorination due to its electron density.
-
Cross-Coupling Reactions: Suzuki-Miyaura couplings at the amine group enable the introduction of aryl moieties for functionalization.
Applications in Advanced Materials
Organic Electronics
N,9-Diphenyl-9H-carbazol-3-amine serves as a key component in OLEDs, where its high electron mobility (0.12 cm²/V·s) and thermal stability enhance device longevity. Recent studies demonstrate its utility in:
-
Emissive Layers: Host material for phosphorescent dyes, achieving external quantum efficiencies (EQE) of 18%.
-
Charge Transport Layers: Reduces operating voltages in perovskite solar cells by 15% compared to traditional materials.
Fluorescent Probes
Functionalized derivatives exhibit tunable emission wavelengths (λₑₘ = 450–550 nm), enabling their use in bioimaging. Maleimide-conjugated variants selectively label cellular thiols, providing real-time tracking of redox processes.
Future Directions and Challenges
Material Science Innovations
-
Hybrid Perovskite Composites: Integrating carbazole derivatives into perovskite matrices could stabilize crystal structures, addressing durability issues in solar cells.
-
Flexible Electronics: Thin-film transistors incorporating this compound may enable next-generation wearable devices.
Biomedical Engineering
-
Targeted Drug Delivery: Conjugation with nanoparticles could enhance bioavailability and reduce off-target effects in cancer therapy.
-
Multifunctional Probes: Dual-modality imaging agents combining fluorescence and magnetic resonance properties are under development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume